molecular formula C9H17BrN2O B1344532 1-(2-Bromobutanoyl)-4-methylpiperazine CAS No. 1119453-01-8

1-(2-Bromobutanoyl)-4-methylpiperazine

Cat. No. B1344532
M. Wt: 249.15 g/mol
InChI Key: BDUODBYDTACSKG-UHFFFAOYSA-N
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Description

“1-(2-Bromobutanoyl)-4-methylpiperazine” is a chemical compound. It is part of a larger class of compounds known as alkyl halides because it contains bromine, a halogen .


Molecular Structure Analysis

The molecular formula of “1-(2-Bromobutanoyl)-4-methylpiperazine” is C10H18BrNO . The molecular weight is 248.16 .


Physical And Chemical Properties Analysis

The physical form of “1-(2-Bromobutanoyl)-4-methylpiperazine” is a liquid . It has a molecular weight of 248.16 .

Scientific Research Applications

  • Synthesis and Pharmacological Activity of Derivatives : A study by Lalezari et al. (1975) describes the transformation of 5-substituted 2-amino-1,3,4-thiadiazoles to their 2-bromo derivatives, similar in structure to 1-(2-Bromobutanoyl)-4-methylpiperazine. These derivatives displayed antihistaminic, anticholinergic, and norepinephrine-potentiating activities, indicating potential pharmacological applications (Lalezari et al., 1975).

  • Suzuki Cross-Coupling Reaction and Electronic Properties : Nazeer et al. (2020) studied the Suzuki cross-coupling reaction involving 2-bromo-4-chlorophenyl-2-bromobutanoate, a compound related to 1-(2-Bromobutanoyl)-4-methylpiperazine. This research focused on the electronic properties and reactivity of the synthesized compounds, providing insights into their potential applications in material science and molecular electronics (Nazeer et al., 2020).

  • Synthesis and Study of 5-HT(1A) Receptor Ligands : Cybulski et al. (2001) reported the synthesis of new 1,4-substituted 2-methylpiperazine derivatives, related to 1-(2-Bromobutanoyl)-4-methylpiperazine. These compounds were evaluated for their affinity to 5-HT(1A) receptors, highlighting their potential use in the development of neuropharmacological agents (Cybulski et al., 2001).

  • Synthesis of Benzoxazepine Derivatives : Kohara et al. (2002) synthesized a series of 4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines, compounds structurally similar to 1-(2-Bromobutanoyl)-4-methylpiperazine. These derivatives demonstrated potent antipsychotic activity, suggesting their relevance in the development of new psychiatric medications (Kohara et al., 2002).

  • NBO, HOMO, LUMO Analysis and Vibrational Spectra of Derivatives : Mahalakshmi and Balachandran (2015) conducted a detailed analysis of 1-Amino-4-methylpiperazine, closely related to 1-(2-Bromobutanoyl)-4-methylpiperazine. This study involved spectroscopic analysis and quantum chemical calculations, providing valuable information for understanding the electronic properties of such compounds (Mahalakshmi & Balachandran, 2015).

properties

IUPAC Name

2-bromo-1-(4-methylpiperazin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrN2O/c1-3-8(10)9(13)12-6-4-11(2)5-7-12/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUODBYDTACSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251536
Record name 2-Bromo-1-(4-methyl-1-piperazinyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromobutanoyl)-4-methylpiperazine

CAS RN

1119453-01-8
Record name 2-Bromo-1-(4-methyl-1-piperazinyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119453-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(4-methyl-1-piperazinyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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